![molecular formula C18H15ClN4O2 B2528894 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione CAS No. 1008089-31-3](/img/structure/B2528894.png)
1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a dihydropyrrolo[3,4-d][1,2,3]triazole derivative, which is a class of heterocyclic compounds known for their diverse biological activities. The specific structure of this compound includes a 2-chlorobenzyl group and a 4-methylphenyl group as substituents, which may influence its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related triazole derivatives has been explored in the literature. For instance, the synthesis of 1-aryl-5-(azidomethyl)-4-chloro-1H-imidazoles, which react with terminal acetylenes in the presence of a copper catalyst to yield 1H-1,2,3-triazoles, has been reported . These triazoles can further react with N-arylmaleimides to afford dihydropyrrolo[3,4-d][1,2,3]triazole diones, which are structurally similar to the compound of interest . This suggests that a similar synthetic route could be employed for the synthesis of 1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be complex, with the potential for restricted rotation around certain bonds due to steric hindrance. For example, restricted rotation around the methylene bridge has been observed in benzimidazole derivatives, which can be evidenced by NMR, X-ray, and DFT studies . This phenomenon could also be relevant to the compound , affecting its conformation and potentially its reactivity.
Chemical Reactions Analysis
The reactivity of triazole derivatives can be influenced by their functional groups and the presence of substituents. The compound of interest contains both a chlorobenzyl and a methylphenyl group, which could participate in various chemical reactions. For example, the chloro group could undergo nucleophilic substitution reactions, while the methyl group could engage in electrophilic aromatic substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents. The presence of a chlorobenzyl group could increase the compound's density and boiling point, while the methylphenyl group could contribute to its hydrophobicity. The solubility of such compounds in organic solvents and their melting points are also important characteristics that can be influenced by the molecular structure .
科学的研究の応用
Synthesis and Chemical Properties
- A study reported the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as an effective oxidizing agent for the conversion of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, highlighting the reactivity of triazole diones in chemical syntheses (Zolfigol et al., 2006).
- Research on dihydro-1,2,4-triazin-6(1H)-ones discussed the oxidation products of 1-methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, indicating the chemical transformations and potential for generating novel triazole-containing compounds (Collins et al., 1999).
Biological Activities
- The synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles were explored, showing that these compounds exhibit significant anti-protozoal and anti-cancer properties, thus expanding the potential therapeutic applications of triazole derivatives (Dürüst et al., 2012).
- Another study focused on the synthesis of isatin 1,2,3-triazoles as potent inhibitors against caspase-3, demonstrating the relevance of triazole compounds in developing inhibitors for key biological targets involved in disease pathways (Jiang & Hansen, 2011).
Other Applications
- The creation of new maleimide 1,2,3-triazole hybrids was reported, where the compounds were synthesized and screened for antimicrobial and anticancer activities, showing the diverse potential of triazole derivatives in addressing various health challenges (Salameh et al., 2020).
特性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-6-8-13(9-7-11)23-17(24)15-16(18(23)25)22(21-20-15)10-12-4-2-3-5-14(12)19/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGAGAVUHJZBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

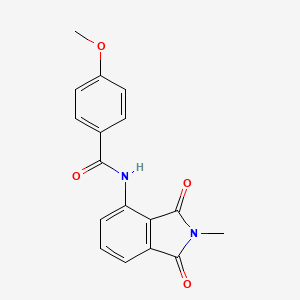
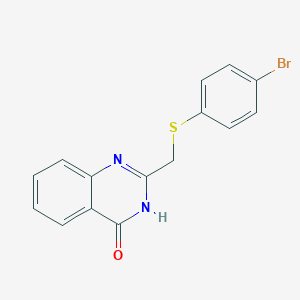
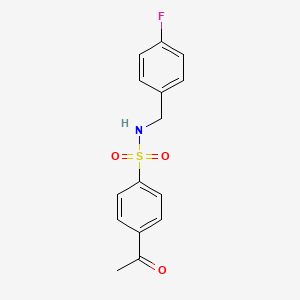
![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)
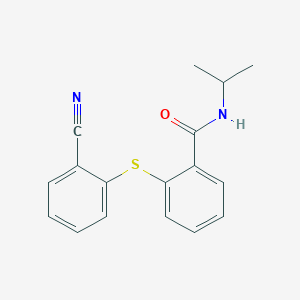
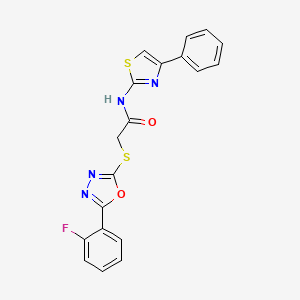

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)
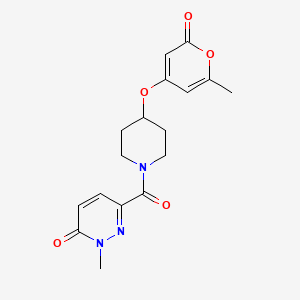
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-3-phenoxybenzamide](/img/structure/B2528827.png)
![2-[(1-Methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2528828.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2528829.png)
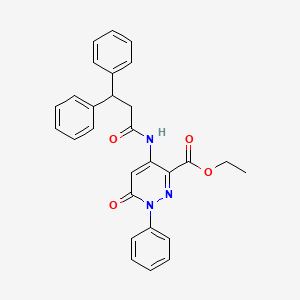
![(2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2528834.png)